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molecular formula C12H12 B7695044 2,6-Dimethylnaphthalene CAS No. 96789-56-9

2,6-Dimethylnaphthalene

Cat. No. B7695044
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
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Patent
US05948949

Procedure details

The present inventors synthesized 1,5-DMN from o-xylene and butadiene as the starting raw materials and isomerized the resultant 1,5-DMN to obtain the mixture of isomers consisting essentially of 1,5-, 1,6- and 2,6-DMNs, which was cooled as it is to precipitate 2,6-DMN crystal in the form of scale. The crystal thus obtained was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it was difficult to obtain highly pure 2,6-DMN. As is the case with the foregoing, 2,6-DMN crystal in the form of scale was obtained from the mixture of isomers containing 2,7-, 1,7-DMN, etc. other than 1,5-, 1,6- and 2,6-DMN as the starting raw material for crystallization, but it was extremely poor in filtration efficiency.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH:8]=CC=C(C)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:13]=[CH:14][CH:15]=[CH2:16]>CC1C=CC=CC=1C>[CH3:13][C:14]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:8][C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C1C=CC=C2C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C1C=CC=C2C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain
ADDITION
Type
ADDITION
Details
the mixture of isomers
TEMPERATURE
Type
TEMPERATURE
Details
2,6-DMNs, which was cooled as it
CUSTOM
Type
CUSTOM
Details
to precipitate 2,6-DMN crystal in the form of scale
CUSTOM
Type
CUSTOM
Details
The crystal thus obtained
CUSTOM
Type
CUSTOM
Details
was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05948949

Procedure details

The present inventors synthesized 1,5-DMN from o-xylene and butadiene as the starting raw materials and isomerized the resultant 1,5-DMN to obtain the mixture of isomers consisting essentially of 1,5-, 1,6- and 2,6-DMNs, which was cooled as it is to precipitate 2,6-DMN crystal in the form of scale. The crystal thus obtained was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it was difficult to obtain highly pure 2,6-DMN. As is the case with the foregoing, 2,6-DMN crystal in the form of scale was obtained from the mixture of isomers containing 2,7-, 1,7-DMN, etc. other than 1,5-, 1,6- and 2,6-DMN as the starting raw material for crystallization, but it was extremely poor in filtration efficiency.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH:8]=CC=C(C)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:13]=[CH:14][CH:15]=[CH2:16]>CC1C=CC=CC=1C>[CH3:13][C:14]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:8][C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C1C=CC=C2C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C1C=CC=C2C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain
ADDITION
Type
ADDITION
Details
the mixture of isomers
TEMPERATURE
Type
TEMPERATURE
Details
2,6-DMNs, which was cooled as it
CUSTOM
Type
CUSTOM
Details
to precipitate 2,6-DMN crystal in the form of scale
CUSTOM
Type
CUSTOM
Details
The crystal thus obtained
CUSTOM
Type
CUSTOM
Details
was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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